molecular formula C22H18N2O4 B2768829 Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922109-37-3

Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No.: B2768829
CAS No.: 922109-37-3
M. Wt: 374.396
InChI Key: HGGZNJYCGKGQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in pharmaceutical development and material synthesis.

Mechanism of Action

Target of Action

Similar compounds have been reported to selectively inhibit theDopamine D2 receptor , which plays a crucial role in the central nervous system.

Mode of Action

Based on the reported activity of similar compounds , it can be hypothesized that this compound might interact with its target receptor, leading to changes in the receptor’s activity and subsequent alterations in cellular signaling pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its target, and its overall pharmacological effect .

Preparation Methods

The synthesis of Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves several steps. One common synthetic route starts with the preparation of 10,11-dihydro-11-oxodibenzo[b,f][1,4]oxazepine, which is then reacted with benzyl chloroformate under specific conditions to yield the final product . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the benzyl group can be replaced with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used in chemical synthesis studies to explore new reaction pathways and develop novel compounds.

    Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in studying enzyme interactions and protein binding.

    Medicine: In pharmaceutical development, this compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is utilized in material synthesis, contributing to the development of new materials with specific properties.

Comparison with Similar Compounds

Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

benzyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-14-7-9-20-18(11-14)24-21(25)17-12-16(8-10-19(17)28-20)23-22(26)27-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGZNJYCGKGQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.